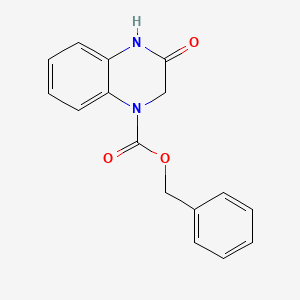

Benzyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-Oxo-3,4-dihydro-2H-quinoxaline-1,7-dicarboxylic acid 1-tert-butyl ester” is a pharmaceutical building block . It has a molecular formula of C14H16N2O5 and a molecular weight of 292.2908 .

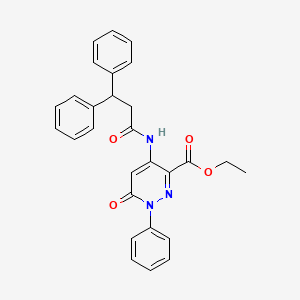

Synthesis Analysis

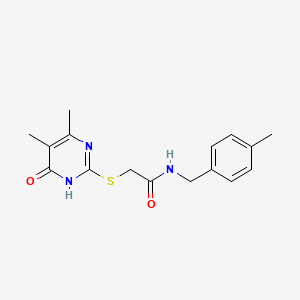

While specific synthesis methods for “Benzyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate” are not available, related compounds such as “Substituted 3,4-dihydroquinoxaline-2 (1H) -one” have been studied . The synthesis of these compounds often involves complex organic reactions .Molecular Structure Analysis

The molecular structure of “3-Oxo-3,4-dihydro-2H-quinoxaline-1,7-dicarboxylic acid 1-tert-butyl ester” consists of 14 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 5 oxygen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Oxo-3,4-dihydro-2H-quinoxaline-1,7-dicarboxylic acid 1-tert-butyl ester” include a molecular weight of 292.2908 . More specific properties such as boiling point, melting point, and density are not available .Aplicaciones Científicas De Investigación

Synthesis and Hydrolysis Studies

Research has explored the synthesis and hydrolysis of compounds related to Benzyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate. For instance, Iwanami et al. (1964) investigated the hydrolysis of various compounds, including 2-oxo-3-ethoxycarbonylmethylene-1,2, 3,4-tetrahydrobenzoquinoxaline, related to the Benzyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate structure (Iwanami et al., 1964).

Kornblum Reaction in Synthesis

Mamedov et al. (2002) developed a method for synthesizing 3-benzoyl-2-oxo-1,2-dihydroquinoxaline, a compound related to Benzyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate, by employing the Kornblum reaction (Mamedov et al., 2002).

Novel Amide Synthesis via Photolysis

Carlock et al. (1977) reported a noteworthy improvement in the synthesis of amides of indole-3-carboxylic acid, including structures related to Benzyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate, via the photolysis of 3-diazo-4-oxo-3,4-dihydroquinoline (Carlock et al., 1977).

Structural Analysis through NMR and UV Spectra

Mondelli and Merlini (1966) conducted studies on NMR and UV spectra of certain derivatives, including those related to Benzyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate, to understand tautomeric equilibria and the impact of solvent and heterocycle nature (Mondelli & Merlini, 1966).

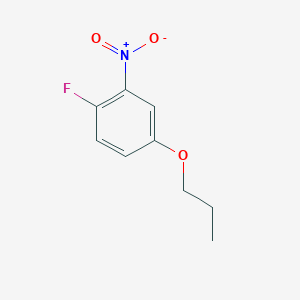

Research in Electrochemical Detoxification

Pulgarin et al. (1994) explored the electrochemical detoxification of a 1,4-benzoquinone solution in wastewater treatment, contributing to the understanding of oxidation processes relevant to compounds like Benzyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate (Pulgarin et al., 1994).

Propiedades

IUPAC Name |

benzyl 3-oxo-2,4-dihydroquinoxaline-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3/c19-15-10-18(14-9-5-4-8-13(14)17-15)16(20)21-11-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIJVGCYRIIUFKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=CC=CC=C2N1C(=O)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(benzo[d][1,3]dioxol-5-yl)-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one](/img/structure/B2528831.png)

![(2R,3R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-isopropyl-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B2528834.png)

![3-cyclohexyl-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2528840.png)

![4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)phthalazin-1(2H)-one](/img/structure/B2528841.png)

![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide hydrochloride](/img/structure/B2528846.png)

![5-methyl-3-propyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2528849.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide](/img/structure/B2528851.png)